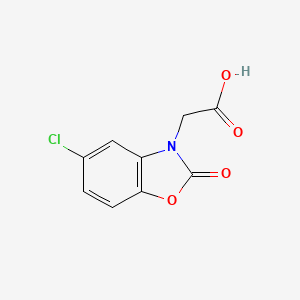

(5-Chloro-2-oxo-benzooxazol-3-yl)-acetic acid

Description

(5-Chloro-2-oxo-benzooxazol-3-yl)-acetic acid (CAS No. 29176-90-7) is a heterocyclic organic compound with the molecular formula C₉H₆ClNO₄ and a molecular weight of 227.6 g/mol . Structurally, it features a benzooxazole ring substituted with a chlorine atom at the 5-position and a ketone group at the 2-position. The acetic acid moiety is attached to the nitrogen atom of the benzooxazole core, making it a functionalized acetic acid derivative. This compound is listed under synonyms such as 2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid and ASINEX-REAG BAS 16330868 .

Safety data indicates that it requires standard precautions for handling carboxylic acids, including avoiding inhalation and skin contact .

Properties

IUPAC Name |

2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO4/c10-5-1-2-7-6(3-5)11(4-8(12)13)9(14)15-7/h1-3H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUYIEZNIDPDKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N(C(=O)O2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation with Urea

In a representative procedure, 2-amino-4-chlorophenol (7.15 g, 0.05 mol) is dissolved in dimethylformamide (DMF, 10 mL) and reacted with urea (3 g, 0.05 mol) under reflux at 60°C for 3 hours. Ammonia liberation signals the formation of 5-chloro-1,3-benzoxazol-2(3H)-one (P1A). The crude product is precipitated in ice-cold water, filtered, and recrystallized from ethanol (yield: 72–78%).

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 60°C |

| Reaction Time | 3 hours |

| Solvent | DMF |

| Recrystallization | Ethanol |

This method’s efficiency stems from DMF’s high polarity, which facilitates cyclization by stabilizing transition states.

Optimization and Scalability

Solvent Selection

Polar aprotic solvents (DMF, DMSO) favor cyclization but complicate purification. Ethanol/water mixtures are preferred for recrystallization due to the compound’s moderate solubility.

Catalytic Enhancements

Adding catalytic amounts of p-toluenesulfonic acid (p-TsOH, 5 mol%) accelerates Mannich reactions by protonating intermediates, reducing activation energy.

Characterization and Quality Control

Synthetic batches are validated using:

- FT-IR : Peaks at 1745 cm⁻¹ (C=O stretch, oxazolone), 1680 cm⁻¹ (COOH), and 750 cm⁻¹ (C-Cl).

- ¹H-NMR (DMSO-d₆): δ 4.25 (s, 2H, CH₂COOH), δ 7.45–7.80 (m, 3H, aromatic).

- HPLC : Purity >95% (C18 column, acetonitrile/water 60:40).

Industrial and Environmental Considerations

Large-scale production faces challenges in waste management due to halogenated byproducts. Green chemistry approaches, such as using ionic liquid solvents (e.g., [BMIM][BF₄]), are under investigation to reduce ecological footprints.

Chemical Reactions Analysis

Types of Reactions: (5-Chloro-2-oxo-benzooxazol-3-yl)-acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the chloro substituent and the oxo group.

Common Reagents and Conditions: Common reagents used in the reactions of benzoxazole derivatives include hydrogen peroxide, ethanol, titanium tetraisopropoxide, and various catalysts such as mesoporous titania–alumina mixed oxide and magnetic nanocatalysts . The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the condensation reaction with aromatic aldehydes can yield 2-substituted benzoxazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of (5-Chloro-2-oxo-benzooxazol-3-yl)-acetic acid exhibit significant anticancer properties. For example, studies have shown that related compounds possess activity against various human cancer cell lines, including colon and lung tumors. The mechanism of action is believed to involve the inhibition of specific enzymes or pathways that are crucial for tumor growth and survival .

Anti-inflammatory and Analgesic Properties

The compound has also been evaluated for its anti-inflammatory and analgesic effects. In experimental models, it demonstrated comparable efficacy to well-known anti-inflammatory drugs such as aspirin and indomethacin. These studies utilized tests like the p-benzoquinone-induced writhing test and carrageenan-induced paw edema to assess the biological activity of synthesized derivatives .

Synthetic Chemistry Applications

Building Block for Synthesis

this compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The chloro substituent enhances its reactivity, allowing for the introduction of different functional groups .

Development of New Materials

This compound is also explored in the development of new materials, particularly in the field of polymers and coatings. Its unique structural features contribute to the properties of the final products, making it valuable in material science research.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. These compounds have shown activity against various bacterial strains, suggesting their potential use as antimicrobial agents in pharmaceuticals .

Mechanism of Action Insights

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. The benzooxazole ring structure plays a crucial role in binding affinity and selectivity towards these targets, leading to modulation of biological pathways .

Data Tables

Case Studies

- Anticancer Activity Study : A study evaluated the cytotoxic effects of this compound derivatives on human solid tumor cell lines using MTT assays. Results indicated marked activity against colon carcinoma cells (HT29) with IC50 values comparable to established chemotherapeutics .

- Anti-inflammatory Research : In a comparative study, several derivatives were tested for their analgesic effects using animal models. The findings revealed that certain compounds exhibited superior anti-inflammatory properties without inducing gastric lesions commonly associated with traditional NSAIDs .

- Synthesis Methodology Development : Researchers developed a novel synthetic route for this compound utilizing environmentally friendly conditions, resulting in high yields and reduced reaction times. This method highlights the compound's versatility in synthetic applications .

Mechanism of Action

The mechanism of action of (5-Chloro-2-oxo-benzooxazol-3-yl)-acetic acid involves its interaction with specific molecular targets and pathways. Benzoxazole derivatives are known to exhibit their effects by modulating various biological pathways, including the inhibition of enzymes and receptors involved in disease processes . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize (5-Chloro-2-oxo-benzooxazol-3-yl)-acetic acid, we compare it with structurally or functionally related compounds from the evidence.

Table 1: Comparative Analysis of this compound and Analogues

Key Observations:

Structural Variations and Functional Groups Chloro vs. Methoxy Substitution: The chloro group in the target compound may enhance electrophilicity compared to the methoxy group in 2-(5-Methoxy-1,2-benzoxazol-3-yl)acetic acid, which could improve binding to metal ions or biological targets . Heterocyclic Core: The benzooxazole ring in the target compound differs from oxadiazole ([5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid) and oxazolidinone (2-Amino-2-(3-oxo-1,2-oxazolidin-5-yl)acetic acid), affecting solubility and electronic properties. Benzooxazoles are typically more lipophilic than oxadiazoles .

Acetic Acid Reactivity

- The acetic acid moiety in all compounds enables coordination with metals or participation in hydrogen bonding. For example, trifluoroacetic acid () is a strong acid (pKa ~0.23) due to electron-withdrawing fluorine atoms, whereas the target compound’s acidity is moderated by the benzooxazole ring’s electron-donating effects .

Research Findings and Mechanistic Insights

- Chelation Potential: Acetic acid derivatives are known for metal coordination. For instance, acetic acid-modified biochar (ASBB) in –9 shows enhanced uranium adsorption via –COOH groups. By analogy, the target compound’s acetic acid group could act as a ligand for heavy metals, though direct evidence is lacking .

- Safety Profile : The target compound’s safety data sheet () aligns with typical carboxylic acid precautions, contrasting with trifluoroacetic acid , which requires stricter handling due to its corrosive nature .

Biological Activity

(5-Chloro-2-oxo-benzooxazol-3-yl)-acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including analgesic and anti-inflammatory effects, mechanisms of action, and relevant case studies.

Overview of Biological Activities

Research indicates that this compound exhibits notable analgesic and anti-inflammatory activities. These properties are attributed to its structural features, which facilitate interactions with biological targets. Preliminary studies suggest its potential for developing therapeutic agents aimed at pain relief and inflammation reduction.

Key Biological Activities:

- Analgesic Activity : Demonstrated through various animal models, indicating effectiveness comparable to established analgesics like aspirin and indomethacin.

- Anti-inflammatory Activity : Shown through inhibition of inflammatory pathways, including the synthesis of prostaglandins, which play a crucial role in inflammation .

The mechanism of action for this compound involves modulation of several biological pathways. It is known to interact with specific enzymes and receptors involved in pain and inflammation. The compound's chloro substituent and carboxylic acid moiety enhance its reactivity and binding affinity to biological targets, making it a valuable candidate for drug development .

Table 1: Summary of Biological Activity Studies

Detailed Case Studies

- Analgesic Efficacy : In a study evaluating the analgesic properties, compounds derived from this compound were tested against p-benzoquinone-induced writhing in mice. The results indicated that several derivatives exhibited high analgesic activity without causing gastric lesions, suggesting a favorable safety profile .

- Anti-inflammatory Effects : Another study utilized the carrageenan-induced paw edema model to assess anti-inflammatory effects. The results demonstrated that this compound significantly reduced paw swelling compared to control groups, highlighting its potential for treating inflammatory conditions .

Structural Similarities and Uniqueness

This compound shares structural similarities with other benzoxazole derivatives, which are known for their broad range of biological activities, including antimicrobial and anticancer effects. However, its unique combination of halogen substitution and heterocyclic structure contributes to its distinct pharmacological profile .

Comparison with Similar Compounds

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| Benzothiazoles | Antimicrobial | Different heterocyclic structure |

| 2-substituted benzoxazoles | Anticancer | Varying substituents |

| (7-acyl-5-chloro-2-oxo-benzoxazole) | Analgesic & Anti-inflammatory | Similar analgesic pathways |

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing (5-Chloro-2-oxo-benzooxazol-3-yl)-acetic acid?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from substituted benzooxazole precursors. A common approach includes:

Condensation : Reacting 5-chloro-2-aminophenol derivatives with glyoxylic acid or its derivatives to form the benzooxazolone core.

Acetic Acid Moiety Introduction : Alkylation or nucleophilic substitution using bromoacetic acid or ethyl chloroacetate under reflux conditions in acetic acid, followed by hydrolysis to yield the free acid .

Purification : Recrystallization from dimethylformamide (DMF)/acetic acid mixtures to isolate the pure product .

- Critical Considerations : Monitor reaction pH and temperature to avoid side reactions (e.g., over-chlorination). Use sodium acetate as a base to stabilize intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the benzooxazolone scaffold (e.g., aromatic protons at δ 7.2–8.1 ppm) and the acetic acid side chain (δ 3.8–4.2 ppm for CH) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] for CHClNO).

- X-ray Crystallography : Resolves ambiguous structural features, such as planarity of the benzooxazolone ring and hydrogen-bonding patterns in the crystal lattice .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Methodological Answer :

- Standardized Assays : Use consistent in vitro models (e.g., COX-2 inhibition assays for anti-inflammatory activity) to compare results across studies .

- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., chloro, oxo groups) and evaluate activity changes. For example, electron-withdrawing groups like Cl may enhance binding to enzymatic targets .

- Control for Degradation : Assess compound stability under assay conditions (e.g., pH, temperature) via HPLC to rule out artifacts from decomposition .

Q. What reaction mechanisms govern the formation of the benzooxazolone core during synthesis?

- Methodological Answer :

- Mechanistic Pathway : The reaction proceeds via cyclocondensation, where the amino group of 5-chloro-2-aminophenol attacks the carbonyl carbon of glyoxylic acid, followed by dehydration to form the oxazolone ring .

- Kinetic Studies : Use in situ FTIR or H NMR to track intermediate formation. For example, monitor the disappearance of the glyoxylic acid carbonyl peak (δ 170 ppm) .

- Computational Modeling : Density Functional Theory (DFT) calculations can identify transition states and energy barriers, guiding solvent selection (e.g., acetic acid lowers activation energy via protonation) .

Q. How can researchers optimize the compound’s stability for long-term storage?

- Methodological Answer :

- Stability Testing : Conduct accelerated degradation studies under varying temperatures (4°C, 25°C, 40°C) and humidity (40–80% RH). Analyze degradation products via LC-MS .

- Formulation Strategies : Lyophilize the compound with cryoprotectants (e.g., trehalose) or store in anhydrous DMSO at -80°C to minimize hydrolysis .

- Protective Group Chemistry : Temporarily esterify the acetic acid moiety (e.g., as a methyl ester) to enhance shelf life, followed by deprotection before use .

Q. What in silico tools are suitable for predicting the compound’s pharmacokinetic properties?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like COX-2 or metal ion receptors .

- ADMET Prediction : SwissADME or ADMETLab 2.0 estimate solubility (LogP), metabolic stability (CYP450 interactions), and toxicity (Ames test predictions) .

- Quantum Mechanical Calculations : Gaussian or ORCA software models electronic properties (e.g., HOMO-LUMO gaps) to explain redox behavior in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.